2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-{2-[(3-methoxybenzyl)oxy]ethyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with ethylene glycol to form 2-(3-methoxybenzyloxy)ethanol.
Piperidine Substitution: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to yield 2-{2-[(3-methoxybenzyl)oxy]ethyl}piperidine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group or to reduce the piperidine ring.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions, allowing for substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 2-{2-[(3-hydroxybenzyl)oxy]ethyl}piperidine.
Substitution: 2-{2-hydroxyethyl}piperidine and 3-methoxybenzyl alcohol.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the development of novel compounds with potential pharmaceutical applications.
Biology and Medicine:
- Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
- May serve as a lead compound in drug discovery programs targeting neurological disorders.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Potential applications in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride would depend on its specific biological target. Generally, compounds with a piperidine ring can interact with neurotransmitter receptors or ion channels, modulating their activity. The methoxybenzyl group may enhance binding affinity or selectivity towards certain receptors.
Comparison with Similar Compounds
2-{2-[(3-Hydroxybenzyl)oxy]ethyl}piperidine hydrochloride: Lacks the methoxy group, potentially altering its pharmacological profile.
2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride: The methoxy group is positioned differently, which may affect its interaction with biological targets.
Uniqueness: 2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct advantages in terms of binding affinity and selectivity in medicinal chemistry applications.
Properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-7-4-5-13(11-15)12-18-10-8-14-6-2-3-9-16-14;/h4-5,7,11,14,16H,2-3,6,8-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGGDVGNXDYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-61-0 | |
Record name | Piperidine, 2-[2-[(3-methoxyphenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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